1-(3-fluorophenyl)-4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Description
1-(3-fluorophenyl)-4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C29H30FN3O3 and its molecular weight is 487.575. The purity is usually 95%.
BenchChem offers high-quality 1-(3-fluorophenyl)-4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluorophenyl)-4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds with structural similarities, such as those incorporating imidazo[1,2-a]pyridines and pyrimidines, have been extensively studied for their biological activities. For example, substituted imidazo[1,2-a]pyridines have been synthesized and found to have high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), suggesting potential applications in studying PBR expression in neurodegenerative disorders (Fookes et al., 2008). Such compounds could be useful in the development of imaging agents for positron emission tomography (PET) to investigate diseases like Alzheimer's and Parkinson's.
Fluorescent Properties and Sensor Applications
The fluorescent properties of imidazo[1,2-a]pyridines and pyrimidines derivatives have been investigated, indicating potential use as biomarkers and photochemical sensors. The study by Velázquez-Olvera et al. (2012) on 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines revealed that these compounds exhibit enhanced fluorescence intensity, suggesting their application in biological imaging and sensing technologies (Velázquez-Olvera et al., 2012).
Antioxidant Activity
Research on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated potent antioxidant activities. Some compounds in this category showed higher antioxidant activity than ascorbic acid, indicating the potential of similar structures in developing antioxidant agents (Tumosienė et al., 2019).
Anti-Alzheimer's Activity
N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives have been synthesized and evaluated for anti-Alzheimer's activity. Analogues designed based on the lead compound donepezil showed promising results, indicating potential applications in the management of Alzheimer's disease (Gupta et al., 2020).
properties
IUPAC Name |
1-(3-fluorophenyl)-4-[1-[2-hydroxy-3-(4-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30FN3O3/c1-19(2)20-10-12-25(13-11-20)36-18-24(34)17-33-27-9-4-3-8-26(27)31-29(33)21-14-28(35)32(16-21)23-7-5-6-22(30)15-23/h3-13,15,19,21,24,34H,14,16-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEYHMCJLALNKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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